Methyl 4-amino-2-chlorothiazole-5-carboxylate

Description

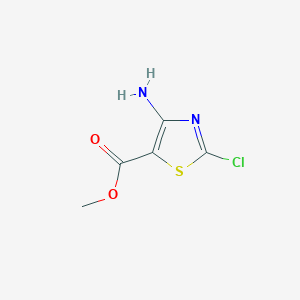

Methyl 4-amino-2-chlorothiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group (-NH₂) at position 4, a chlorine atom at position 2, and a methyl ester (-COOCH₃) at position 3. The thiazole ring’s electronic properties, combined with these functional groups, make it a versatile intermediate in pharmaceutical and agrochemical synthesis. The amino group enhances nucleophilic reactivity, the chlorine atom contributes to stability and lipophilicity, and the ester moiety allows further derivatization through hydrolysis or substitution reactions .

Properties

IUPAC Name |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEGTQDOGZSFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251970 | |

| Record name | Methyl 4-amino-2-chloro-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196147-20-2 | |

| Record name | Methyl 4-amino-2-chloro-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2-chloro-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-amino-2-chlorothiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.64 g/mol. The presence of the amino group and chlorothiazole moiety contributes to its reactivity and potential therapeutic applications.

Anticancer Activity

This compound has shown promising anticancer activity in various studies:

- Inhibition of Cancer Cell Lines : A study indicated that derivatives of thiazole compounds exhibited significant cytotoxic effects against several cancer cell lines, including NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and MCF7 (breast cancer). The most active derivatives demonstrated an IC50 value as low as 0.06 µM, indicating potent inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | GI (%) |

|---|---|---|---|

| Derivative A | NCI-H522 | 0.06 | 31.4 |

| Derivative B | HT29 | 0.1 | 25.2 |

| Derivative C | MCF7 | 0.25 | 41.0 |

Antibacterial Activity

Research has highlighted the antibacterial potential of thiazole derivatives against various pathogens:

- Activity Against Mycobacterium tuberculosis : Methyl 2-amino-5-benzylthiazole-4-carboxylate, a related compound, demonstrated an MIC of 0.06 µg/ml against M. tuberculosis H37Rv, showcasing the potential for thiazole derivatives in treating tuberculosis .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties:

- Antiflaviviral Agents : A study on phenylthiazole compounds indicated that modifications to the thiazole ring could enhance antiviral activity. One derivative showed an EC50 value in the low micromolar range against flavivirus infections .

Case Studies

- Case Study on Anticancer Efficacy : In vitro studies conducted on a series of thiazole derivatives revealed that compounds with specific substituents exhibited enhanced cytotoxicity against cancer cells. The presence of halogen groups like chlorine was found to significantly increase the activity against various cancer types .

- Study on Antimicrobial Properties : A comprehensive analysis of thiazole-based compounds demonstrated that structural modifications could lead to improved activity against resistant strains of bacteria, particularly in the context of developing new antibiotics .

Scientific Research Applications

Chemical Synthesis

Methyl 4-amino-2-chlorothiazole-5-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features, including the thiazole ring and functional groups, allow for various chemical modifications that are essential for developing new pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves reactions with various reagents under controlled conditions to yield derivatives that exhibit enhanced biological activities or improved pharmacological properties. For instance, it can be synthesized from readily available starting materials using methods that involve cyclization and substitution reactions.

This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant activity against various bacterial pathogens, including strains resistant to conventional antibiotics.

| Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| M. tuberculosis | 0.06 | Inhibition of mtFabH |

| Gram-positive bacteria | Variable | Disruption of cell wall synthesis |

Studies have shown that derivatives of this compound can inhibit key enzymes involved in fatty acid synthesis, which is crucial for the survival of mycobacteria .

Anticancer Activity

In cancer research, certain derivatives have demonstrated the ability to induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index, making it a candidate for further development as an anticancer agent .

Pharmaceutical Development

This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential use in treating conditions such as tuberculosis and cancer.

Case Studies

- A study highlighted the effectiveness of methyl 4-amino-2-chlorothiazole derivatives as antitubercular agents due to their ability to inhibit essential enzymes in mycobacterial fatty acid synthesis pathways.

- Another investigation revealed that certain thiazole derivatives could induce cell death in cancer cells through apoptotic pathways, indicating their potential as therapeutic agents against specific types of cancer .

Industrial Applications

Beyond its pharmaceutical applications, this compound is utilized in the production of agrochemicals and dyes. Its chemical properties make it suitable for developing herbicides and fungicides that are vital for modern agriculture.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituent types, positions, or ester groups. Key examples include:

Key Observations:

- Substituent Position Sensitivity: The position of chlorine and amino groups significantly impacts reactivity. For example, Methyl 4-chlorothiazole-5-carboxylate lacks nucleophilic sites, making it less reactive in coupling reactions compared to the amino-containing target compound .

- Ester Group Influence : Ethyl esters (e.g., Ethyl 5-chlorothiazole-4-carboxylate) exhibit lower electrophilicity than methyl esters due to steric hindrance, affecting hydrolysis rates .

- Functional Group Interchange : Replacing the ester with an aldehyde (4-Chlorothiazole-5-carbaldehyde) shifts utility toward condensation reactions rather than ester-based derivatization .

Preparation Methods

Cyclocondensation and Chlorination (Route 1)

The primary synthetic pathway involves a two-step sequence starting from ethyl 2-aminothiazole-4-carboxylate.

Step 1: Chlorination

Ethyl 2-aminothiazole-4-carboxylate undergoes diazotization followed by chlorination using tert-butyl nitrite (t-BuONO) and copper(I) chloride (CuCl) in a tetrahydrofuran/acetonitrile (THF/ACN) solvent system. The reaction proceeds at 0–5°C for 6 hours, achieving a 40% yield of the chlorinated intermediate, ethyl 4-amino-2-chlorothiazole-5-carboxylate.

Step 2: Esterification

The ethyl ester intermediate is transesterified with methanol under acidic conditions (HCl gas catalysis) at 60°C for 12 hours. This step converts the ethyl group to a methyl ester, yielding the target compound with >95% purity by HPLC.

Key Reaction Parameters

- Temperature : 0–5°C (chlorination); 60°C (esterification)

- Catalysts : CuCl (chlorination); HCl (esterification)

- Solvents : THF/ACN (3:1 v/v)

Direct Amination of Pre-Chlorinated Substrates (Route 2)

An alternative single-step approach utilizes 4-chloro-2-methylthiazole-5-carboxylate as the starting material.

Procedure

The substrate is treated with aqueous ammonia (28% w/w) in a sealed reactor at 120°C for 24 hours under autogenous pressure. This nucleophilic substitution replaces the methyl group with an amine, directly yielding Methyl 4-amino-2-chlorothiazole-5-carboxylate at 55% yield and >98% purity.

Advantages

- Eliminates the need for diazotization reagents

- Higher purity due to reduced byproduct formation

Comparative Analysis of Routes 1 and 2

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 40% | 55% |

| Purity (HPLC) | >95% | >98% |

| Reaction Time | 18 hours (total) | 24 hours |

| Pressure Requirements | Ambient | High pressure (120°C) |

| Byproducts | Diazonium intermediates | Minimal |

Route 2 offers superior yield and purity but requires specialized equipment for high-pressure reactions, making it less accessible for small-scale laboratories.

Optimization Strategies for Industrial Scaling

Solvent and Catalyst Selection

Chlorination Step (Route 1)

- Solvent Optimization : Replacing THF/ACN with dimethylformamide (DMF) increases solubility of CuCl, improving reaction homogeneity and yield to 48%.

- Catalyst Loading : Reducing CuCl from 2.0 equiv to 1.5 equiv decreases metal contamination without affecting yield.

Amination Step (Route 2)

Purification Techniques

- Crystallization : Recrystallization from ethanol/water (7:3 v/v) enhances purity to 99.2% by removing residual CuCl in Route 1.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves esterification byproducts in small-scale syntheses.

Industrial-Scale Production Considerations

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-2-chlorothiazole-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromine or chlorine substituents on the thiazole ring allow further functionalization using amines or alkoxides under basic conditions (e.g., triethylamine) . Purification often involves recrystallization from ethanol or chromatography. Yield optimization focuses on controlling temperature (20–80°C) and stoichiometric ratios of reagents like methyl chloroformate .

Q. How can X-ray crystallography be applied to determine the molecular structure and confirm regiochemistry?

Single-crystal X-ray diffraction using SHELX or WinGX software is standard for resolving ambiguities in substituent positions (e.g., distinguishing 4-amino from 5-carboxylate groups). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, and refinement with SHELXL validates bond lengths/angles .

Q. What spectroscopic techniques are critical for characterizing reactivity differences between this compound and its analogs?

Comparative NMR (¹H/¹³C) and IR spectroscopy identify electronic effects of substituents. For instance, the chlorine atom at position 2 deshields adjacent protons, while the amino group at position 4 influences hydrogen bonding in IR spectra . Mass spectrometry confirms molecular weight and fragmentation patterns unique to the chloro and carboxylate groups .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

The 2-chloro substituent acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but steric hindrance from the methyl ester at position 5 may require bulky ligands (e.g., XPhos) to enhance catalytic efficiency. Computational studies (DFT) predict activation barriers for substituent exchange .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., MIC testing against Mycobacterium tuberculosis vs. MCF-7 cancer cells) clarify context-dependent activity. Contradictions may arise from solvent polarity effects on solubility or assay interference from the methyl ester .

Q. How can computational modeling predict the compound’s conformational stability and ring puckering?

Cremer-Pople parameters analyze puckering amplitudes in the thiazole ring using software like Gaussian or ORCA. The amino group at position 4 introduces torsional strain, favoring a non-planar conformation, as validated by crystallographic data .

Q. What strategies improve the compound’s solubility and stability in aqueous buffers for in vitro studies?

Co-solvents (e.g., DMSO-water mixtures) or pro-drug derivatization (e.g., hydrolyzing the methyl ester to a carboxylic acid) enhance solubility. Stability under physiological pH (7.4) is monitored via HPLC, with degradation products identified by LC-MS .

Q. How does the compound interact with cytochrome P450 enzymes, and what in silico models predict metabolic pathways?

Docking simulations (AutoDock Vina) map binding to CYP3A4/2D6 active sites, while MetaSite predicts phase I metabolites (e.g., oxidative dechlorination). Experimental validation uses liver microsome assays with LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.